

The Strategic Intermediate: A Technical Guide to 6-(1H-Pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-(1H-pyrazol-1-yl)nicotinonitrile**

Cat. No.: **B1591283**

[Get Quote](#)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(1H-Pyrazol-1-yl)nicotinonitrile has emerged as a pivotal heterocyclic building block in medicinal chemistry. Its unique structural arrangement, combining a pyridine ring with a pyrazole moiety, positions it as a valuable precursor in the synthesis of complex molecules with significant biological activity. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its critical application in the development of targeted therapeutics, particularly as an intermediate for potent kinase inhibitors. The information presented herein is intended to equip researchers with the technical knowledge required to effectively utilize this compound in drug discovery and development programs.

Core Molecular Attributes

6-(1H-Pyrazol-1-yl)nicotinonitrile is a stable, off-white to light yellow solid at room temperature. Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical and Structural Properties

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₆ N ₄	[1][2]
Molecular Weight	170.17 g/mol	[1][2]
Appearance	Off-white to light yellow solid	[1]
CAS Number	956568-52-8	[1][2]
Predicted Boiling Point	336.4 ± 27.0 °C	[1]
Predicted Density	1.23 g/cm ³	[1]
Storage Conditions	Store sealed in a dry environment at room temperature.	[2]

Structural Diagram

The molecule's structure features a pyrazole ring attached to the 6-position of a pyridine ring, which is substituted with a nitrile group at the 3-position. This arrangement is key to its utility as a versatile synthon.

Caption: Chemical structure of **6-(1H-pyrazol-1-yl)nicotinonitrile**.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct and widely employed method for synthesizing **6-(1H-pyrazol-1-yl)nicotinonitrile** is the nucleophilic aromatic substitution (S_NAr) reaction. This process involves the displacement of a halide, typically chloride, from the electron-deficient pyridine ring by the pyrazole nucleophile.

Causality of Experimental Design

- Choice of Precursors: 6-Chloronicotinonitrile is the ideal starting material as the chlorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing

effects of both the ring nitrogen and the nitrile group. Pyrazole serves as the nitrogen nucleophile.

- **Base:** A base, such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3), is required to deprotonate the pyrazole, increasing its nucleophilicity and facilitating the attack on the pyridine ring.
- **Solvent:** A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal. These solvents can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more reactive, thereby accelerating the S_nAr reaction rate.
- **Temperature:** Elevated temperatures (e.g., 80-120 °C) are typically necessary to overcome the activation energy of the reaction, ensuring a reasonable reaction rate and high conversion to the desired product.

Step-by-Step Experimental Protocol

Materials:

- 6-Chloronicotinonitrile
- Pyrazole
- Potassium Carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Hexanes
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq).
- Under a nitrogen or argon atmosphere, add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 6-chloronicotinonitrile.
- Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
- Cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford **6-(1H-pyrazol-1-yl)nicotinonitrile** as a solid.

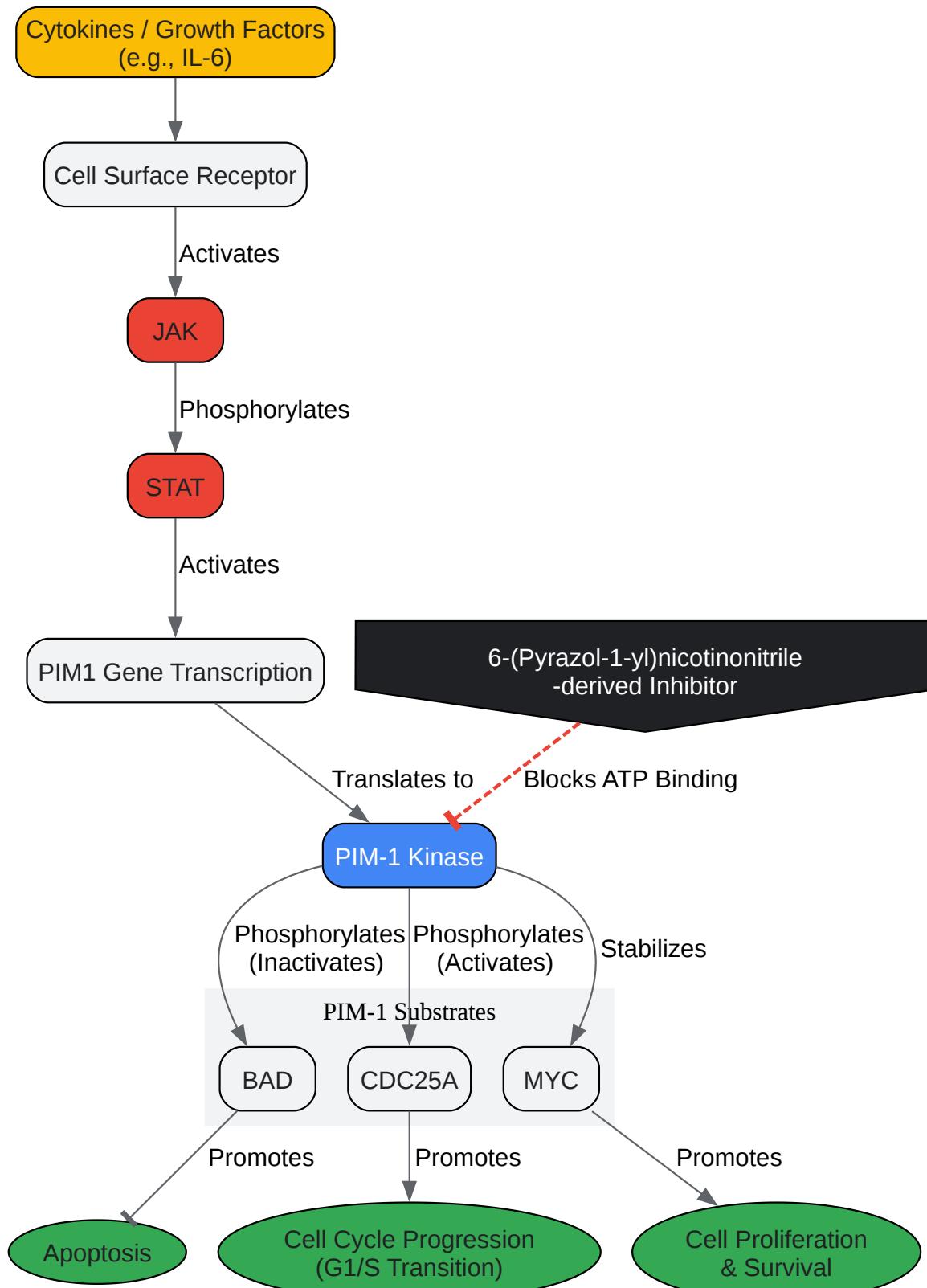
Analytical Characterization

Verifying the identity and purity of the synthesized **6-(1H-pyrazol-1-yl)nicotinonitrile** is critical. While a peer-reviewed spectrum for this specific compound is not widely published, the expected NMR data can be accurately predicted based on the analysis of its constituent parts: a 6-substituted 3-cyanopyridine and a 1-substituted pyrazole.

Table 2: Predicted ^1H and ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

¹ H NMR	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Assignment
H-2'	~8.90	Doublet (d)	Pyridine H
H-4'	~8.20	Doublet of doublets (dd)	Pyridine H
H-5'	~7.90	Doublet (d)	Pyridine H
H-3	~8.50	Doublet (d)	Pyrazole H
H-5	~7.80	Doublet (d)	Pyrazole H
H-4	~6.50	Triplet (t)	Pyrazole H

¹³ C NMR	Predicted Chemical Shift (δ, ppm)	Assignment
C-6'	~155	Pyridine C-N
C-2'	~152	Pyridine C-H
C-4'	~141	Pyridine C-H
C-5'	~118	Pyridine C-H
C-3'	~110	Pyridine C-CN
CN	~117	Nitrile C
C-3	~143	Pyrazole C-H
C-5	~130	Pyrazole C-H
C-4	~109	Pyrazole C-H


Note: Prime (') notation refers to the pyridine ring positions.

Application in Drug Discovery: A Precursor for PIM-1 Kinase Inhibitors

The pyrazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases. **6-(1H-Pyrazol-1-yl)nicotinonitrile** is a key intermediate in the synthesis of inhibitors for PIM-1 kinase, a serine/threonine kinase that is a critical target in oncology due to its role in promoting cell survival and proliferation.[3]

The PIM-1 Kinase Signaling Pathway

PIM-1 is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in regulating cell cycle progression and inhibiting apoptosis.[4][5] It exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins like BAD and by promoting the activity of transcription factors like MYC.[4] Inhibiting PIM-1 is therefore a validated strategy for cancer therapy.

[Click to download full resolution via product page](#)


Caption: PIM-1 Kinase signaling pathway and point of inhibition.

Representative Protocol: Synthesis of a Pyrazolopyridine Amide

The nitrile group of **6-(1H-pyrazol-1-yl)nicotinonitrile** can be hydrolyzed to a carboxylic acid or an amide, which then serves as a handle for further diversification. This is a common strategy for building libraries of kinase inhibitors.

Workflow: Nitrile Hydrolysis to Amide

- Reaction: **6-(1H-pyrazol-1-yl)nicotinonitrile** is treated with a strong acid (e.g., concentrated sulfuric acid) or base (e.g., NaOH in a biphasic system with a phase-transfer catalyst) to hydrolyze the nitrile group.
- Product: This yields **6-(1H-pyrazol-1-yl)nicotinamide**.
- Further Modification: The resulting amide can be further modified, or the corresponding carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDCI) to generate a diverse library of potential PIM-1 inhibitors.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from nitrile to kinase inhibitor library.

Conclusion

6-(1H-Pyrazol-1-yl)nicotinonitrile is more than a simple chemical; it is a strategically designed intermediate that provides a reliable and efficient entry point into the synthesis of medicinally relevant pyrazolopyridine scaffolds. Its straightforward synthesis, combined with the versatile reactivity of the nitrile group, makes it an indispensable tool for drug discovery programs targeting protein kinases like PIM-1. This guide provides the foundational knowledge and practical protocols necessary for its successful application in the research laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Strategic Intermediate: A Technical Guide to 6-(1H-Pyrazol-1-yl)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591283#6-1h-pyrazol-1-yl-nicotinonitrile-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com